5-Fluoroimidazo[1,5-a]pyridine
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Overview
Description
5-Fluoroimidazo[1,5-a]pyridine is a heterocyclic compound characterized by the presence of a fluorine atom at the 5th position of the imidazo[1,5-a]pyridine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroimidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method starts with the reaction of 5-bromopyridin-2-amine with suitable fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroimidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[1,5-a]pyridine-5-carboxylic acid, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
5-Fluoroimidazo[1,5-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying cellular processes.
Medicine: Explored for its potential as an anti-cancer agent and as a treatment for infectious diseases.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 5-Fluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit methionyl-tRNA synthetase, an enzyme crucial for protein synthesis in certain parasites . This inhibition disrupts the protein synthesis pathway, leading to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroimidazo[4,5-b]pyridine: Another fluorinated imidazopyridine with similar bioavailability and efficacy.
7-Fluoroimidazo[1,2-a]pyridine: Known for its stability and applications in pharmaceutical synthesis.
Uniqueness
5-Fluoroimidazo[1,5-a]pyridine is unique due to its specific fluorination pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit methionyl-tRNA synthetase makes it particularly valuable in the treatment of parasitic infections .
Properties
Molecular Formula |
C7H5FN2 |
---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
5-fluoroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5FN2/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H |
InChI Key |
OHPBASBTUXTDBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)F |
Origin of Product |
United States |
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